4-tert-Octylphenol Diethoxylate Benzyl Ether
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Overview
Description
4-tert-Octylphenol Diethoxylate Benzyl Ether is a chemical compound with the molecular formula C25H36O3 and a molecular weight of 384.55 g/mol . It is a derivative of 4-tert-Octylphenol, which is commonly used in various industrial applications. This compound is known for its surfactant properties and is used in a variety of research and industrial applications.
Preparation Methods
The synthesis of 4-tert-Octylphenol Diethoxylate Benzyl Ether typically involves the following steps:
Bromination: 4-tert-Octylphenol is dissolved in dichloroethane, and bromine is added dropwise at room temperature.
Benzyl Protection: The brominated product undergoes benzyl protection to form the benzyl ether derivative.
Halogen Exchange Reaction: The protected compound is subjected to halogen exchange reactions to yield the final product.
Chemical Reactions Analysis
4-tert-Octylphenol Diethoxylate Benzyl Ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include bromine for bromination and benzyl chloride for benzyl protection.
Scientific Research Applications
4-tert-Octylphenol Diethoxylate Benzyl Ether is used in various scientific research applications, including:
Environmental Analysis: It is used as an analytical standard in environmental studies to detect and quantify pollutants.
Proteomics Research: The compound is utilized in proteomics research for studying protein interactions and functions.
Industrial Applications: It serves as a surfactant in various industrial processes, including the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 4-tert-Octylphenol Diethoxylate Benzyl Ether involves its interaction with molecular targets through its surfactant properties. It can disrupt lipid membranes and alter protein functions, making it useful in proteomics research. The compound’s molecular structure allows it to interact with hydrophobic and hydrophilic regions, facilitating its role as a surfactant .
Comparison with Similar Compounds
Similar compounds to 4-tert-Octylphenol Diethoxylate Benzyl Ether include:
4-tert-Octylphenol Diethoxylate: A closely related compound with similar surfactant properties.
Nonylphenol Diethoxylate: Another surfactant used in industrial applications.
Triton X-100: A widely used non-ionic surfactant in biochemical research.
This compound is unique due to its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specialized applications in research and industry.
Properties
CAS No. |
1797129-92-0 |
---|---|
Molecular Formula |
C25H36O3 |
Molecular Weight |
384.56 |
IUPAC Name |
1-[2-(2-phenylmethoxyethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C25H36O3/c1-24(2,3)20-25(4,5)22-11-13-23(14-12-22)28-18-17-26-15-16-27-19-21-9-7-6-8-10-21/h6-14H,15-20H2,1-5H3 |
InChI Key |
YUGHQGUYOLLPKD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCC2=CC=CC=C2 |
Synonyms |
2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol Benzyl Ether |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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